molecular formula C15H24N4O2 B5147206 (3S*,4S*)-1-[(2-ethyl-5-pyrimidinyl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol

(3S*,4S*)-1-[(2-ethyl-5-pyrimidinyl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol

Cat. No. B5147206
M. Wt: 292.38 g/mol
InChI Key: DOZRQIGSZMAMIV-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S*,4S*)-1-[(2-ethyl-5-pyrimidinyl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol is a chiral compound that belongs to the class of pyrrolidinols. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of (3S*,4S*)-1-[(2-ethyl-5-pyrimidinyl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol involves the inhibition of tubulin polymerization. Tubulin is a protein that forms microtubules, which are essential for cell division. (3S*,4S*)-1-[(2-ethyl-5-pyrimidinyl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol binds to the colchicine binding site on tubulin, thereby preventing the formation of microtubules. This results in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
(3S*,4S*)-1-[(2-ethyl-5-pyrimidinyl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol has been shown to exhibit potent antitumor activity in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in a wide range of cancer cell lines. In addition, it has been shown to exhibit good pharmacokinetic properties, such as high solubility and bioavailability.

Advantages and Limitations for Lab Experiments

One of the main advantages of (3S*,4S*)-1-[(2-ethyl-5-pyrimidinyl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol is its potent antitumor activity against a wide range of cancer cell lines. It has also been shown to exhibit good pharmacokinetic properties, making it a promising candidate for further development as an anticancer agent. However, one of the limitations of this compound is its high cost of synthesis, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the research on (3S*,4S*)-1-[(2-ethyl-5-pyrimidinyl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol. One of the possible directions is to investigate its potential applications as a chemotherapeutic agent for the treatment of cancer. Another direction is to explore its mechanism of action in more detail, with the aim of identifying new targets for anticancer drug development. Additionally, further studies are needed to evaluate its safety and efficacy in animal models and clinical trials.

Synthesis Methods

The synthesis of (3S*,4S*)-1-[(2-ethyl-5-pyrimidinyl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol involves the reaction of (S)-3-pyrrolidinol with 2-ethyl-5-(chloromethyl)pyrimidine and 4-morpholinecarboxaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, and the product is obtained in high yield and excellent enantiomeric purity.

Scientific Research Applications

(3S*,4S*)-1-[(2-ethyl-5-pyrimidinyl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. It acts by inhibiting the activity of tubulin, a protein that is essential for cell division, thereby inducing cell cycle arrest and apoptosis.

properties

IUPAC Name

(3S,4S)-1-[(2-ethylpyrimidin-5-yl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-2-15-16-7-12(8-17-15)9-18-10-13(14(20)11-18)19-3-5-21-6-4-19/h7-8,13-14,20H,2-6,9-11H2,1H3/t13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZRQIGSZMAMIV-KBPBESRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C=N1)CN2CC(C(C2)O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NC=C(C=N1)CN2C[C@@H]([C@H](C2)O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4S)-1-[(2-ethylpyrimidin-5-yl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.